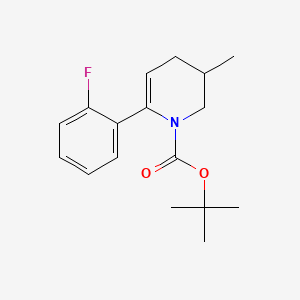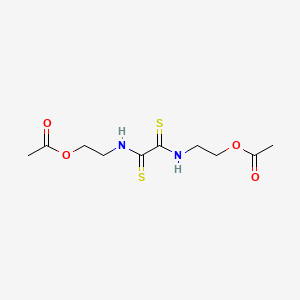
2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as amido-nitriles or hydrazines with aldehydes or ketones under acidic or basic conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, N-bromosuccinimide.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, cyanides, or other substituted triazoles.
Aplicaciones Científicas De Investigación
2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used in studies to understand the biological activities of triazole derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex triazole-containing compounds.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The bromine atom and hydroxyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-methyl-1H-1,2,4-triazole: A similar compound with a bromine atom and a methyl group but lacking the hydroxyl group.
1,2,4-Triazole: The parent compound without any substituents.
3-Bromo-1H-1,2,4-triazole: A similar compound with a bromine atom but lacking the methyl and hydroxyl groups.
Uniqueness
2-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-YL)propan-2-OL is unique due to the presence of the hydroxyl group, which can enhance its solubility and reactivity. The combination of the bromine atom, methyl group, and hydroxyl group provides a unique chemical profile that can be exploited for various applications in medicinal chemistry and chemical synthesis.
Propiedades
Fórmula molecular |
C6H10BrN3O |
|---|---|
Peso molecular |
220.07 g/mol |
Nombre IUPAC |
2-(5-bromo-2-methyl-1,2,4-triazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C6H10BrN3O/c1-6(2,11)4-8-5(7)9-10(4)3/h11H,1-3H3 |
Clave InChI |
JUOAFCYIMSAJRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC(=NN1C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)

![1-(2-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B13931385.png)





![1-(Cyclopropylmethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B13931416.png)
![3,5-Dibromo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13931422.png)

